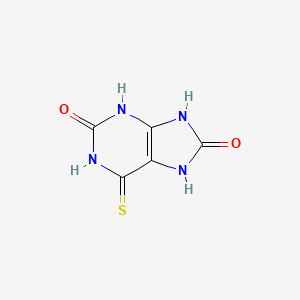

6-Thiouric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2S/c10-4-6-1-2(7-4)8-5(11)9-3(1)12/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHQUGJSTGOXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173843 | |

| Record name | 6-Thiouric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-60-0 | |

| Record name | 6-Thiouric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Thiouric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Thiouric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thiouric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F23ZQP3EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 6 Thiouric Acid

Laboratory Synthesis Pathways of 6-Thiouric Acid

Precursor Compounds and Reaction Mechanisms

The synthesis of this compound, a significant metabolite of thiopurine drugs, can be achieved through various laboratory pathways. acs.orgwikipedia.org A primary method involves the direct thiation of uric acid. However, this reaction can lead to the formation of side products, necessitating purification by methods like anion exchange chromatography. acs.org

A more efficient and high-yield synthesis route involves a multi-step process starting with more accessible pyrimidine (B1678525) derivatives. acs.org This pathway provides greater control over the reaction and results in a purer final product. The key steps are:

Thiation of a 4-oxo-5,6-diaminopyrimidine: The process begins with a suitable 4-oxo-5,6-diaminopyrimidine. The crucial step is the selective thiation (introduction of a sulfur atom) at the 4-position of the pyrimidine ring. This is typically achieved by heating the pyrimidine with phosphorus pentasulfide in a solvent like pyridine (B92270). acs.org The phosphorus pentasulfide specifically targets the keto group at the 4-position. acs.org

Cyclization: The resulting 4-mercapto-5,6-diaminopyrimidine is then cyclized to form the purine (B94841) ring system. This is commonly done by reacting the intermediate with urea. acs.org

This method has been shown to produce this compound in high yield and excellent purity. acs.org The substitution of an oxygen atom with sulfur in the precursor significantly alters the compound's chemical reactivity. ontosight.ai

| Precursor Compound | Reagent | Key Transformation | Resulting Intermediate/Product |

| Uric acid | Phosphorus pentasulfide | Direct thiation | This compound (with side products) |

| 4-oxo-5,6-diaminopyrimidine | Phosphorus pentasulfide | Selective thiation of the 4-keto group | 4-mercapto-5,6-diaminopyrimidine |

| 4-mercapto-5,6-diaminopyrimidine | Urea | Cyclization to form the purine ring | This compound |

Optimization of Synthetic Routes for Research Purity and Yield

Optimizing the synthesis of this compound is crucial for obtaining high-purity material essential for research purposes. The direct thiation of uric acid with phosphorus pentasulfide often results in the formation of byproducts, including the participation of the 8-position in the reaction, which complicates purification. acs.org The use of anion exchangers was necessary to isolate the pure compound in these earlier methods. acs.org

The development of a synthetic route starting from 4-oxo-5,6-diaminopyrimidines represented a significant improvement. acs.org This method allows for the introduction of the mercapto group before the formation of the purine ring, leading to higher yields and purity. acs.org

Key optimization parameters include:

Reaction Time and Temperature: Refluxing the mixture of the pyrimidine precursor and phosphorus pentasulfide in pyridine for several hours (e.g., 4 hours) is a common practice. acs.org

Purification of Intermediates: While the crude precipitate of the mercapto-diaminopyrimidine intermediate is often suitable for the subsequent cyclization step, recrystallization can be performed to improve purity. acs.org For instance, the mercapto derivative can be dissolved in sodium hydroxide (B78521) and reprecipitated with glacial acetic acid. acs.org

Final Product Recrystallization: The final this compound product can be recrystallized from dilute ethanol (B145695) to obtain yellowish prisms with a decomposition point above 300°C. acs.org

These optimized procedures can yield this compound and its derivatives in high yields, often around 75%. acs.org

Derivatization and Analog Generation for Structure-Function Research

Design Principles for Novel this compound Derivatives

The design of novel this compound derivatives is primarily driven by the need to understand structure-activity relationships (SAR) and to modulate the biological activity of the parent compound and related thiopurines. researchgate.netrsc.org A key area of focus has been the modification of the purine ring to alter interactions with biological targets, such as enzymes involved in purine metabolism. ontosight.airesearchgate.net

One significant design strategy involves substitution at the C8 position of the purine ring. researchgate.net Research has shown that the oxidative metabolites of 6-thiopurine (6TP), including this compound (6TU), can inhibit enzymes like UDP-glucose dehydrogenase (UDPGDH). researchgate.net This inhibition is linked to some of the toxic side effects associated with 6TP administration. researchgate.net Therefore, a design principle for new analogs is to introduce substituents at the C8 position to reduce this inhibitory activity while maintaining or enhancing the desired therapeutic effects. researchgate.net For example, introducing halogens (bromine, chlorine, fluorine) at the C8 position of 6TP analogs was shown to decrease inhibition of UDPGDH. researchgate.netrsc.org

Another design consideration is the creation of prodrugs to improve cellular uptake and bypass resistance mechanisms. nih.govacs.org For instance, derivatizing the 5'-O-monophosphate of 6-thioguanosine (B559654) with various protecting groups can facilitate its entry into cells. nih.govacs.org

Chemical Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues often involves multi-step procedures starting from readily available purine precursors. For example, the synthesis of C8-substituted 6-thiopurine analogs, which are closely related to this compound, has been successfully achieved. rsc.org

A general synthetic route to C8-halogenated 6TP analogs starts from 6-chloropurine. rsc.org The synthesis involves the following key steps:

Protection of the N9 position, for example, with a para-methoxybenzyl (PMB) group. rsc.org

Introduction of the halogen at the C8 position. This can be accomplished by deprotonation at C8 using a strong base like lithium diisopropylamide (LDA), followed by treatment with an electrophilic halogen source such as hexachloroethane (B51795) for chlorination. rsc.org

Subsequent chemical transformations to convert the 6-chloro group to a 6-thio group and deprotection to yield the final C8-substituted 6-thiopurine analog. rsc.org

Role as a Chemical Reagent and Building Block in Complex Compound Synthesis

This compound and its derivatives serve as valuable laboratory reagents and building blocks in the synthesis of more complex molecules. acs.orgbiosynth.com Its utility stems from the presence of the reactive thiol group and the purine scaffold.

It is used as a component in the synthesis of various specialty chemicals and is an intermediate for producing high-quality research chemicals. biosynth.com The sodium salt dihydrate of this compound is noted for its use as a reagent and building block. biosynth.com

Biochemical Interactions and Enzymatic Metabolism of 6 Thiouric Acid in Research Models

Enzymatic Formation of 6-Thiouric Acid

The creation of this compound is a multi-step process involving several key enzymes that are central to purine (B94841) metabolism.

Role of Xanthine (B1682287) Oxidase (XO) in Purine Metabolism Pathways

Xanthine oxidase (XO) is a crucial enzyme in the metabolic pathway of purines, responsible for the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. physiology.org In the context of thiopurine metabolism, XO plays a significant role in converting these compounds into inactive metabolites. nih.gov Specifically, XO catalyzes the oxidation of 6-mercaptopurine (B1684380) (6-MP) to this compound. oncohemakey.comunmc.edu This conversion is a major catabolic route for 6-MP. chemicalbook.com The rapid conversion of 6-MP to this compound by XO can be a factor in the resistance to 6-MP in leukemic cells. chemicalbook.com

XO is also involved in the metabolism of 6-thioguanine (B1684491) (6-TG). It converts 6-thioxanthine (B131520), a metabolite of 6-TG, into this compound. knmp.nl The activity of XO is a key determinant in the bioavailability of thiopurine drugs, as it shunts them towards inactive metabolites. haematologica.org

Contribution of Aldehyde Oxidase (AO) and Xanthine Dehydrogenase (XDH)

Aldehyde oxidase (AO) and xanthine dehydrogenase (XDH) are closely related molybdoflavoenzymes that, along with XO, are involved in the oxidative metabolism of thiopurines. nih.govnih.gov AO and XO share a high degree of amino acid sequence identity and similar mechanisms of action, though their substrate specificities differ. nih.gov

In human liver cytosol, research has shown that AO, XO, and XDH all contribute to the production of the intermediate 6-thioxanthine (6TX) from 6-mercaptopurine (6-MP). nih.govnih.gov However, only XO and XDH are involved in the subsequent conversion of 6TX to the final product, this compound (6TUA). nih.govnih.gov This is in contrast to studies in nonhuman tissues where XO was found to be responsible for the first step, and both AO and XO for the second. nih.gov The contribution of AO to the metabolism of 6-MP to 6-TX can be significant, with AO inhibitors strongly inhibiting its formation in human liver cytosol. jst.go.jpnih.gov

Sequential Oxidation Pathways: From 6-Mercaptopurine and 6-Thioguanine

The formation of this compound from the thiopurine drugs 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) occurs through sequential oxidation steps.

For 6-mercaptopurine, the pathway proceeds via the intermediate 6-thioxanthine (6TX). nih.govnih.gov Initially, 6-MP is oxidized to 6TX. This first step is catalyzed by a combination of three enzymes in human liver cytosol: aldehyde oxidase (AO), xanthine oxidase (XO), and xanthine dehydrogenase (XDH). nih.govnih.gov Subsequently, 6TX is further oxidized to form the terminal metabolite, this compound (6TUA). nih.gov This second and final oxidation step is carried out by XO and XDH. nih.govnih.gov

The metabolism of 6-thioguanine also leads to the formation of this compound. One pathway involves the deamination of 6-thioguanine by the enzyme guanase to form 6-thioxanthine. knmp.nl This 6-thioxanthine then enters the same final metabolic step as the intermediate from 6-MP metabolism, where it is converted to this compound by xanthine oxidase. knmp.nl An alternative pathway suggests that aldehyde oxidase can produce 8-hydroxy-thioguanine from 6-TG, which is then deaminated to this compound. semanticscholar.org

Enzymatic Interactions of this compound

Once formed, this compound can interact with other enzymes, modulating their activity and potentially leading to downstream biological effects.

Inhibition of UDP-Glucose Dehydrogenase (UDPGDH) in In Vitro Systems

Research has demonstrated that this compound is a potent inhibitor of the enzyme UDP-glucose dehydrogenase (UDPGDH) in in vitro settings. rsc.orgrsc.orgnih.gov UDPGDH is responsible for the formation of UDP-glucuronic acid (UDPGA), a crucial substrate for detoxification processes in the liver. rsc.orgrsc.org

Studies have shown that while the parent compound 6-thiopurine (a term used in some literature to refer to 6-mercaptopurine) exhibits weak to no inhibition of UDPGDH, its primary oxidative metabolite, this compound, shows a significantly increased inhibitory effect. nih.govscience.gov The inhibition constant (Ki) for this compound towards UDPGDH has been reported to be approximately 7 μM. rsc.orgrsc.orgnih.gov This is a substantial increase in inhibition compared to the parent compound. rsc.org Other oxidative metabolites, such as 6-thioxanthine and 8-hydroxy-6-thiopurine, also inhibit UDPGDH, but this compound is a particularly potent inhibitor. rsc.orgnih.gov

Table 1: Inhibition of UDP-Glucose Dehydrogenase (UDPGDH) by this compound and Related Compounds

| Compound | Inhibition Constant (Ki) against UDPGDH | Fold Increase in Inhibition (relative to 6-Thiopurine) |

|---|---|---|

| 6-Thiopurine | 288 μM nih.gov | - |

| 6-Thioxanthine | 54 μM rsc.orgnih.gov | ~5-fold rsc.org |

| 8-OH-6-Thiopurine | 14 μM rsc.orgnih.gov | ~20-fold rsc.org |

| This compound | 7 μM rsc.orgrsc.orgnih.gov | ~41-fold rsc.org |

Molecular Mechanisms of Enzyme Binding and Modulation

The inhibition of UDP-glucose dehydrogenase (UDPGDH) by this compound is thought to occur through competitive binding at the enzyme's active site. UDPGDH is regulated by an allosteric mechanism, where molecules can bind to sites other than the active site to modulate activity. oncotarget.comosti.gov However, in the case of some inhibitors, they compete directly with the substrate, UDP-glucose. oncotarget.com

The catalytic mechanism of UDPGDH involves the binding of UDP-glucose, followed by two successive NAD+-dependent oxidation steps. nih.gov The structure of this compound, being similar to purine-based molecules, allows it to interact with the active site of UDPGDH. Research suggests that the C2 and C8 positions of the thiopurine ring are pivotal for this inhibitory interaction with UDPGDH. nih.govscience.gov The enhanced inhibition by this compound compared to its precursors like 6-mercaptopurine is attributed to the oxidations at these positions. rsc.orgnih.gov

Interaction with Other Purine Metabolic Enzymes in In Vitro Models

In addition to its role as a product of xanthine oxidase (XO) activity, this compound (6-TU) has been shown in in vitro research to interact with other enzymes involved in purine metabolism and related pathways. A notable interaction is its potent inhibition of UDP-glucose dehydrogenase (UDPGDH). rsc.org UDPGDH is a critical enzyme responsible for the synthesis of UDP-glucuronic acid (UDPGA), an essential substrate for detoxification processes in the liver. rsc.org

In vitro studies have demonstrated that this compound is a significantly more potent inhibitor of UDPGDH compared to its precursor, 6-mercaptopurine (6-MP). rsc.org Research on rat hepatocytes showed that while 6-MP itself has low inhibitory activity towards UDPGDH, its primary and rapidly formed metabolite, this compound, exhibits a 41-fold increase in inhibition. rsc.org Further investigations revealed that other oxidative metabolites of 6-MP, such as 6-thioxanthine and 8-hydroxy-6-mercaptopurine, also inhibit UDPGDH, but to a lesser extent than this compound. rsc.org The potent inhibition of UDPGDH by this compound can lead to a significant decrease in the formation of bilirubin (B190676) monoglucuronide (BMG) and bilirubin diglucuronide (BDG), as demonstrated in controlled in vitro systems. rsc.org

While the primary focus of most research has been on the formation of this compound via xanthine oxidase, its recognition by purine transporters has also been noted. Studies on purine transporters from Aspergillus nidulans and Candida albicans have shown that this compound can interact with these transport proteins, suggesting it is recognized within the broader purine metabolic network. tandfonline.com

Influence of Exogenous Agents on this compound Formation in Experimental Systems

Modulation by Flavonoids and Other Enzyme Inhibitors in In Vitro Assays

The formation of this compound from its precursor 6-mercaptopurine (6-MP) is catalyzed by xanthine oxidase (XO) and is subject to modulation by various exogenous agents, particularly flavonoids and established XO inhibitors like allopurinol (B61711). mdpi.commdpi.com In vitro assays have been instrumental in characterizing the inhibitory effects of these compounds on this compound production.

Flavonoids, a class of natural phenolic compounds, have been extensively studied for their potent inhibitory effects on XO. nih.govmdpi.com Numerous flavonoid aglycones can inhibit the formation of both uric acid (from xanthine) and this compound (from 6-MP) at nanomolar or low micromolar concentrations. mdpi.comresearchgate.net However, the inhibitory potency often differs between the two XO-catalyzed reactions. For instance, some flavonoids are more potent inhibitors of 6-MP oxidation than xanthine oxidation. nih.govx-mol.com Apigenin (B1666066) and chrysin (B1683763), for example, have demonstrated a stronger inhibition of this compound production compared to uric acid formation. nih.gov In one study, apigenin was identified as the strongest inhibitor of this compound production, while diosmetin (B1670712) was the most potent inhibitor of uric acid formation. nih.govx-mol.com

The inhibitory effects are not limited to flavonoid aglycones; their conjugated metabolites also play a role, although often to a lesser extent. researchgate.net Research has shown that quercetin (B1663063) and its sulfate (B86663) or methyl conjugates are strong inhibitors of both xanthine and 6-MP oxidation. mdpi.com In contrast, glucuronide conjugates of quercetin showed negligible inhibition of XO activity in the same assays. mdpi.com

Allopurinol, a well-known clinical inhibitor of XO, serves as a common positive control in these in vitro studies. mdpi.commdpi.com Many flavonoids exhibit inhibitory strength comparable to or even exceeding that of allopurinol, with some showing 5- to 40-fold stronger inhibition of XO. nih.gov Interestingly, while allopurinol is a potent inhibitor, some flavonoids like fisetin (B1672732) and geraldol (B191838) have been observed to exert significantly stronger effects on this compound production compared to allopurinol. researchgate.net

Table 1: Inhibitory Effects of Selected Flavonoids on this compound Formation In Vitro

Impact on Metabolic Flux in Controlled Biochemical Reactions

The presence of exogenous inhibitors like flavonoids directly impacts the metabolic flux in controlled biochemical reactions involving purine metabolism. By inhibiting xanthine oxidase, these agents alter the rate at which substrates are converted to products, thereby redirecting the flow of metabolites. nih.gov

In controlled in vitro systems, the inhibition of XO by flavonoids leads to a decreased rate of this compound formation from 6-mercaptopurine. mdpi.com For example, at low substrate concentrations of 6-MP (e.g., 5 µM), flavonoids at a concentration of 3 µM were shown to almost completely abolish the formation of this compound. mdpi.com This demonstrates a significant diversion of the metabolic flux away from the production of the inactive this compound metabolite.

The impact on metabolic flux is also evident when considering the competition between different substrates for the active site of xanthine oxidase. XO catalyzes the oxidation of both endogenous purines like xanthine and xenobiotics like 6-MP. mdpi.com Flavonoids can differentially inhibit these two parallel reactions. As noted, compounds like apigenin and chrysin inhibit 6-MP oxidation more potently than xanthine oxidation. nih.gov This selective inhibition alters the relative metabolic flux, leading to a more pronounced reduction in this compound formation compared to uric acid formation under competitive conditions.

This redirection of metabolic flux is a key consideration in the context of drug metabolism. The conversion of 6-MP to inactive this compound is a major catabolic pathway. oncohemakey.comchemicalbook.com By inhibiting this conversion, exogenous agents can effectively increase the bioavailability of 6-MP for its alternative, therapeutically active metabolic pathways. chemicalbook.com The modulation of metabolic flux by these inhibitors highlights the intricate interplay between dietary compounds and the biotransformation of therapeutic agents. nih.govx-mol.com

Table 2: List of Compounds Mentioned

Advanced Analytical Methodologies for 6 Thiouric Acid in Research Contexts

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of 6-thiouric acid (6-TUA) in various research matrices. Its application allows for the separation, identification, and quantification of 6-TUA from its parent compounds and other metabolites.

Stationary and Mobile Phase Optimization for Resolution

The successful separation of this compound from other thiopurines by HPLC is critically dependent on the selection and optimization of the stationary and mobile phases. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation used for this purpose.

Stationary Phase:

The most commonly employed stationary phases are C18 columns. nih.govscielo.brpharmascigroup.usbjournal.org These columns consist of silica (B1680970) particles chemically bonded with octadecylsilane, creating a nonpolar surface. The choice of a C18 column provides a hydrophobic environment that facilitates the retention of moderately polar compounds like this compound and its related metabolites. The specific characteristics of the C18 column, such as particle size (e.g., 5 µm) and column dimensions (e.g., 250 x 4.6 mm), are selected to achieve optimal resolution and efficiency. nih.govscielo.brpharmascigroup.us

Mobile Phase:

The mobile phase composition is a key parameter that is manipulated to achieve the desired separation. For the analysis of this compound, the mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.

Aqueous Buffer: Phosphate (B84403) buffers (e.g., KH2PO4) and acetate (B1210297) buffers (e.g., ammonium (B1175870) acetate or sodium acetate) are frequently used. nih.govscielo.brmdpi.comias.ac.in The pH of the buffer is a critical factor influencing the retention and selectivity of ionizable compounds. inacom.nl For instance, a mobile phase with a pH of 4.65 has been utilized. nih.gov

Organic Modifier: Methanol (B129727) and acetonitrile (B52724) are the most common organic modifiers used to control the elution strength of the mobile phase. nih.govscielo.brpharmascigroup.usmdpi.comias.ac.inplos.org The proportion of the organic modifier is often adjusted in a gradient or isocratic manner to achieve optimal separation of all compounds of interest within a reasonable analysis time.

Optimization of the mobile phase often involves a systematic approach, such as the Design of Experiments (DOE), to fine-tune the solvent composition, pH, and buffer concentration for the best possible resolution and peak shape. drawellanalytical.com The goal is to find a balance that provides good separation between this compound, its precursors like 6-mercaptopurine (B1684380) (6-MP) and 6-thioxanthine (B131520), and other related metabolites. nih.govias.ac.in For example, one method employed a gradient of 0.02 M KH2PO4 (solvent A) and methanol (solvent B), starting with 100% A and transitioning to a mixture to separate metabolites. mdpi.com Another isocratic method used a mobile phase of 0.05 mol L-1 ammonium acetate (pH= 4.65)-acetonitrile (98:2, v/v). nih.gov

Interactive Data Table: HPLC Stationary and Mobile Phase Examples for Thiopurine Analysis

| Compound(s) Analyzed | Stationary Phase | Mobile Phase | Reference |

| 6-MP, 6-TUA, 8OH6MP, 6TX | C18 (250x4.6 mm, 5 µm) | 0.05 mol L-1 ammonium acetate (pH= 4.65)-acetonitrile (98:2, v/v) | nih.gov |

| 6-MP, 6-TUA, TIMP | Not specified | Linear sodium phosphate buffer and methanol:water (60:40) gradient | ias.ac.in |

| 6-MP and metabolites | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile and 0.05 M sodium acetate buffer (10:90), pH 6.8 | scielo.br |

| 6-MP, 6-TG, 6-MMP | C18 (250 × 4.6 mm, 5 μm) | Isocratic A:B:C (96:3:1) where A=0.02M KH2PO4 (pH=2.25), B=acetonitrile, C=methanol | pharmascigroup.us |

Detection Principles: UV Detection and Photodiode Array Analysis

Ultraviolet (UV) detection is the most common method for the quantification of this compound in HPLC analysis due to the presence of a chromophore in its molecular structure. bjournal.org

UV Detection:

A standard UV detector measures the absorbance of the eluent at a single, predetermined wavelength as it exits the HPLC column. shimadzu.com For the analysis of multiple thiopurines in a single run, different wavelengths may be selected to maximize the sensitivity for each compound. For instance, in a study analyzing 6-mercaptopurine and its metabolites, the absorbance was monitored at 340 nm for this compound. nih.gov Another method set the detection wavelength at 322 nm for 6-MP, 303 nm for a 6-MMP hydrolysis product, and 342 nm for 6-TG. bjournal.org

Photodiode Array (PDA) Analysis:

A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a standard UV detector by simultaneously measuring the absorbance across a range of wavelengths. shimadzu.comojp.gov This provides several benefits for the analysis of this compound in research contexts:

Spectral Confirmation: A key advantage of PDA is the ability to obtain the UV spectrum of each eluting peak. shimadzu.com This allows for the comparison of the spectrum of a suspected this compound peak in a sample with that of a known standard, providing a higher degree of confidence in peak identification. shimadzu.comresearchgate.net

Peak Purity Analysis: PDA detectors can assess the purity of a chromatographic peak by comparing spectra across the peak. If the spectra are consistent, it indicates that the peak represents a single compound.

Simultaneous Multi-Wavelength Detection: A PDA detector can generate chromatograms at multiple wavelengths from a single injection. shimadzu.com This is particularly useful when analyzing a mixture of compounds with different absorption maxima, such as this compound and its various metabolites, allowing for the optimal detection wavelength to be used for each analyte. bjournal.org

For example, a Shimadzu SPD-M10A diode array UV detector was used to monitor 6-TG, 6-MP, and a hydrolysis product of 6-MMP at their respective optimal wavelengths of 342 nm, 322 nm, and 303 nm. bjournal.org

Sample Preparation Techniques for Research Matrices (e.g., Cell Lysates, In Vitro Reaction Mixtures)

Effective sample preparation is crucial to remove interfering substances from research matrices and to concentrate the analyte of interest, this compound, before HPLC analysis. The specific technique employed depends on the complexity of the sample matrix.

For Cell Lysates:

The analysis of intracellular metabolites like this compound requires the lysis of cells to release the compounds into a solution.

Cell Lysis: This can be achieved through methods such as sonication on ice or by adding a lysis buffer. ias.ac.inplos.orgunits.it For instance, one method involved re-suspending cell pellets in MilliQ water followed by sonication in an ice-cold water bath. plos.org

Protein Precipitation: A critical step is the removal of proteins, which can interfere with the chromatographic analysis and damage the HPLC column. This is commonly accomplished by adding a strong acid, such as perchloric acid (PCA). mdpi.comias.ac.inresearchgate.net The mixture is then centrifuged to pellet the precipitated proteins. ias.ac.in

Hydrolysis (for nucleotide metabolites): In studies focusing on the total concentration of thiopurine metabolites, an acid hydrolysis step (e.g., heating with perchloric acid at 100°C) is often included to convert nucleotide forms to their respective bases. mdpi.comresearchgate.net

Filtration: The resulting supernatant is typically filtered through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any remaining particulate matter before injection into the HPLC system. scielo.brias.ac.in

For In Vitro Reaction Mixtures:

Sample preparation for in vitro reaction mixtures, such as those used to study enzyme kinetics, follows a similar principle of terminating the reaction and removing proteins.

Reaction Termination: The enzymatic reaction is typically stopped by adding a quenching agent, such as chilled EDTA, and placing the mixture on ice. ias.ac.in

Deproteinization: Similar to cell lysates, protein precipitation with an acid like perchloric acid is a common step. ias.ac.in

Neutralization and Filtration: After centrifugation to remove the precipitated protein, the supernatant is collected and filtered before HPLC analysis. ias.ac.in

In some methods, dithiothreitol (B142953) (DTT) is added during sample preparation to protect the thiol groups of thiopurines from oxidation. mdpi.comresearchgate.net

Quantitative Analysis and Methodological Robustness in Research Studies

The quantitative analysis of this compound by HPLC requires the validation of the analytical method to ensure its reliability and robustness.

Quantitative Analysis:

Quantification is typically performed by constructing a calibration curve. mdpi.com This involves preparing a series of standard solutions of known this compound concentrations and injecting them into the HPLC system. A graph of the peak area (or height) versus the concentration is then plotted. The concentration of this compound in an unknown sample is determined by measuring its peak area and interpolating the concentration from the linear regression of the calibration curve. scielo.br

Key parameters for a validated quantitative method include:

Linearity: The method should demonstrate a linear relationship between the detector response and the analyte concentration over a specific range. ias.ac.inresearchgate.net Correlation coefficients (r²) greater than 0.99 are generally considered acceptable. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.govscielo.brbjournal.org For example, one method reported an LOQ of 14 pmol/8 x 10⁸ RBCs for thiouric acid. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. ias.ac.in These are often assessed by analyzing quality control (QC) samples at different concentration levels. mdpi.com Intra-day and inter-day precision are evaluated to determine the variability within a single day and between different days, respectively. ias.ac.in Coefficients of variation (CV) are typically expected to be below 15%. bjournal.orgmdpi.com

Recovery: The extraction efficiency of the sample preparation method is determined by comparing the amount of analyte recovered from a spiked sample to the amount initially added. bjournal.org

Methodological Robustness:

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This ensures the reliability of the method when used under slightly different conditions. Parameters that may be varied to test robustness include the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. inacom.nl

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography, provides a powerful tool for the analysis of this compound, offering high sensitivity and specificity.

LC-MS for Structural Elucidation and Quantitative Determination in Complex Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable for both identifying and quantifying this compound in complex biological matrices. leeder-analytical.com

Structural Elucidation:

While HPLC with UV or PDA detection is excellent for quantifying known compounds, LC-MS is superior for identifying unknown metabolites. High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap instrument, can determine the exact mass of a molecule with very high accuracy (sub-ppm mass error). leeder-analytical.comresolvemass.ca This allows for the prediction of the elemental composition of an unknown compound.

In the context of thiopurine metabolism, if an unexpected peak is observed in a chromatogram, LC-HRMS can be used to obtain its accurate mass. By comparing this to the theoretical mass of potential metabolites like this compound, a tentative identification can be made. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). resolvemass.cadiva-portal.org In MS/MS, the ion of interest (the precursor ion) is isolated and fragmented, producing a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint that can be compared to that of a known standard or used for de novo structural elucidation. leeder-analytical.comresolvemass.ca

Quantitative Determination:

For quantitative analysis, LC-MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode. leeder-analytical.com This highly specific and sensitive technique involves monitoring a specific precursor-to-product ion transition for the analyte of interest. The high selectivity of MRM minimizes interference from other components in the matrix, leading to lower limits of quantification compared to HPLC-UV. nih.gov

Isotope-labeled internal standards, such as 6-MMP-d3, are frequently used in LC-MS/MS methods to compensate for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of quantification. researchgate.net LC-MS/MS methods have been developed for the simultaneous quantification of multiple thiopurine metabolites, including the precursors to this compound, in biological samples like red blood cells. nih.govresearchgate.net While many published LC-MS/MS methods focus on the active metabolites like 6-thioguanine (B1684491) nucleotides and methylated metabolites, the principles are directly applicable to the analysis of this compound. nih.govresearchgate.net

Interactive Data Table: LC-MS/MS Method Parameters for Thiopurine Metabolites

| Analyte(s) | Sample Matrix | Internal Standard | Mass Spectrometer | Key Findings | Reference |

| 6-TG and 6-MMP | Red Blood Cells | Isotope-labeled 6-TG and 6-MMP | Not specified | LOQ for 6-TG was 0.2 µmol/L and for 6-MMP was 4 µmol/L. Total imprecision <3.0%. | nih.gov |

| 6-TGN and 6-MMP | Whole Blood | Isotope-labeled 6-TG-C2N and 6-MMP-d3 | API 4000 | LOQ was 30 pmol/0.2 mL for both. Intra- and inter-assay imprecision <7.5%. | researchgate.net |

Predicted MS/MS Fragmentation Patterns in Analytical Research

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and confirmation of metabolites. While specific, detailed public fragmentation data for this compound is not extensively documented in the provided search results, general principles of mass spectrometry and data from related studies allow for the prediction of its fragmentation behavior. In untargeted metabolomics studies using techniques like SWATH-MS, this compound has been identified in urine samples in the ESI-positive mode, indicating its amenability to mass spectrometric analysis. researchgate.net

The fragmentation of this compound (molecular weight: 184.2 g/mol , formula: C₅H₄N₄O₂S) in MS/MS would likely involve the characteristic loss of neutral molecules and cleavage of the purine (B94841) ring structure. synzeal.com Based on the structure, which includes a pyrimidine (B1678525) and an imidazole (B134444) ring fused together with carbonyl and thiocarbonyl groups, predictable fragmentation pathways can be hypothesized.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss | Fragment Structure Description |

|---|---|---|---|

| 185.0 (M+H)⁺ | 168.0 | NH₃ | Loss of ammonia |

| 185.0 (M+H)⁺ | 157.0 | CO | Loss of carbon monoxide |

| 185.0 (M+H)⁺ | 129.0 | 2CO | Loss of two carbon monoxide molecules |

| 185.0 (M+H)⁺ | 111.0 | HNCO | Loss of isocyanic acid |

| 183.0 (M-H)⁻ | 139.0 | CS | Loss of carbon monosulfide |

This table is predictive and based on common fragmentation patterns of similar purine structures. Actual fragmentation would need to be confirmed with experimental data.

Spectroscopic Methods for Characterization and Reaction Monitoring

Spectroscopic techniques are invaluable for real-time monitoring of reactions and characterizing compounds.

UV-spectroscopy is a fundamental technique for studying the kinetics of enzymatic reactions involving this compound. The enzymatic conversion of 6-mercaptopurine (6-MP) to this compound, catalyzed by xanthine (B1682287) oxidase (XO), can be monitored by observing changes in the UV absorbance spectrum over time. researchgate.netmdpi.com

However, the overlapping absorption spectra of the substrate (6-MP, λmax ≈ 320 nm) and one of the products, this compound (6-TUA, λmax ≈ 350 nm), can present challenges for quantitative analysis using spectrophotometry alone. researchgate.net Despite this, UV detection is commonly coupled with separation techniques like high-performance liquid chromatography (HPLC) for accurate quantification. tandfonline.comtandfonline.com For instance, in one HPLC method, this compound was monitored at 353 nm, while 6-mercaptopurine was detected at 323 nm, allowing for their simultaneous determination. tandfonline.com

In enzyme inhibition assays, UV-spectroscopy is used to determine the inhibitory effects of various compounds on xanthine oxidase's activity on 6-mercaptopurine. mdpi.comsemanticscholar.org By measuring the rate of this compound formation in the presence and absence of potential inhibitors, key kinetic parameters can be determined. For example, studies have investigated the inhibitory potency of different flavonoids on the XO-catalyzed oxidation of 6-MP to this compound. mdpi.com

Electrochemical-Surface Enhanced Raman Spectroscopy (EC-SERS) is a highly sensitive technique that has been successfully applied to the study of this compound. acs.orgacs.org This method combines the molecular fingerprinting capability of Raman spectroscopy with the signal enhancement provided by a nanostructured metallic surface and the electrochemical control of the analyte's adsorption. dntb.gov.uanih.gov

In a pioneering study, EC-SERS was used to investigate the adsorption and electrochemical behavior of this compound on a nanostructured silver electrode. acs.orgacs.org The technique provided excellent signals for this compound down to micromolar concentrations in synthetic urine, demonstrating its potential for rapid and sensitive detection of this important biomarker. acs.orgnih.gov The EC-SERS spectra of this compound are characterized by distinct peaks corresponding to the bending and stretching vibrations of the N–C═S and N–C═O moieties. acs.org The intensity of these SERS signals can be modulated by applying different electrode potentials, which allows for optimized detection. acs.org

Table 2: Key Research Findings of EC-SERS for this compound Detection

| Parameter | Finding | Reference |

|---|---|---|

| Matrix | 0.1 M NaF and synthetic urine | acs.orgacs.org |

| Electrode | Nanostructured silver | acs.org |

| Detection Limit | Down to μM concentrations in synthetic urine | acs.orgnih.gov |

| Key Spectral Features | Peaks from N–C═S and N–C═O bending and stretching vibrations | acs.org |

| Excitation Wavelength | 785 nm | acs.org |

UV-Spectroscopy for Reaction Kinetics and Enzyme Inhibition Assays

Integration of Multiple Analytical Platforms for Comprehensive Research Insights

A comprehensive understanding of this compound's role in biochemical pathways often requires the integration of multiple analytical platforms. The combination of chromatographic separation with spectroscopic detection is a common and powerful approach.

High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for the simultaneous quantification of this compound and its parent compound, 6-mercaptopurine, in biological fluids. tandfonline.comtandfonline.comnih.gov This combination leverages the separation power of HPLC to resolve the analytes from complex matrices and the sensitivity of UV detection for quantification. tandfonline.com

For more detailed structural information and higher sensitivity, liquid chromatography is often coupled with mass spectrometry (LC-MS). core.ac.ukncl.ac.uk This hyphenated technique allows for the confident identification of metabolites based on both their retention time and their mass-to-charge ratio and fragmentation patterns.

Furthermore, spectroscopic methods like UV-spectroscopy and EC-SERS can be used in concert. acs.orgresearchgate.net For example, UV-spectroscopy can provide real-time kinetic data for an enzymatic reaction producing this compound, while EC-SERS can be employed for highly sensitive detection and structural characterization of the product in a simulated biological fluid. acs.orgresearchgate.net This multi-platform approach provides a more complete picture, from reaction dynamics to sensitive detection in complex environments.

Role of 6 Thiouric Acid As a Research Probe and Model Compound

Investigation of Purine (B94841) Metabolism Pathways Using 6-Thiouric Acid

This compound, a structural analog of uric acid, serves as a valuable research tool for probing the intricacies of purine metabolism. cas.czaacrjournals.org Its structural similarity to natural purines allows it to interact with the enzymes involved in their breakdown, providing insights into the metabolic pathways. The transformation of therapeutic thiopurines like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) into this compound is a key aspect of their metabolism in microorganisms and mammals. cas.cz

Elucidation of Specific Enzymatic Steps and Intermediates

In contrast to 6-MP, the metabolism of 6-thioguanine (6-TG) to this compound involves an initial deamination step by guanase to form 6-thioxanthine (B131520), which is then oxidized by XO. researchgate.netscispace.com This distinction in the metabolic entry point highlights the specificity of the enzymes involved. Theoretical studies have further detailed the mechanism of XO-catalyzed oxidation of 6-mercaptopurine, describing it as a stepwise process involving proton abstraction and nucleophilic attack. researchgate.net

The metabolic journey of these thiopurines is summarized below:

| Precursor | Intermediate | Final Product | Key Enzymes |

| 6-Mercaptopurine (6-MP) | 6-Thioxanthine | This compound | Xanthine (B1682287) Oxidase (XO), Aldehyde Oxidase (AO), Xanthine Dehydrogenase (XDH) researchgate.netsigmaaldrich.com |

| 6-Thioguanine (6-TG) | 6-Thioxanthine | This compound | Guanase, Xanthine Oxidase (XO) researchgate.netscispace.com |

Analysis of Metabolic Diversion and Pathway Regulation

The study of this compound formation provides a clear example of metabolic diversion, where a precursor molecule is shunted towards an inactivation pathway. The conversion of 6-MP to this compound represents a catabolic, inactivating route, as this compound itself is pharmacologically inert. nih.govnih.govnih.gov This contrasts with the anabolic pathway where 6-MP is converted to active thioguanine nucleotides that exert therapeutic effects. nih.gov

The balance between these competing pathways is a critical determinant of drug efficacy and toxicity. For instance, high xanthine oxidase activity can lead to rapid conversion of 6-MP to this compound, thereby reducing the pool of active metabolites. nih.gov This metabolic diversion is tissue-specific. For example, the intestinal mucosa has a high capacity to form this compound from 6-thioguanine, whereas bone marrow lacks this ability, contributing to the differential sensitivity of these tissues to the drug. aacrjournals.org The resistance of intestinal mucosa is attributed to both a lower activity of the activating enzyme and a higher activity of the catabolizing enzyme that produces this compound. aacrjournals.org This highlights how the regulation of enzymatic pathways leading to this compound formation can significantly impact cellular responses to thiopurine drugs.

Studies on Cellular Responses to this compound in In Vitro Models

In vitro cell models have been pivotal in understanding the direct cellular effects and adaptations related to this compound and its precursor, 6-mercaptopurine.

Assessment of Cellular Sensitivity and Biochemical Adaptations in Specific Cell Lines

The sensitivity of different cell lines to thiopurines is influenced by the metabolic balance between activation and inactivation pathways. Studies using various cancer cell lines have demonstrated that cellular sensitivity to 6-MP is linked to the activity of enzymes that either convert it to active metabolites or to the inactive this compound.

For example, in T-ALL (Jurkat) cell lines, treatment with 6-MP leads to the formation of both the active metabolite thioinosinic monophosphate (TIMP) and the inactive metabolite this compound. nih.govresearchgate.net The relative amounts of these metabolites are dependent on the enzymatic activities within the cells. nih.gov Research on MTAP-deficient cancer cell lines has shown increased sensitivity to 6-MP, which can be partially reversed by the addition of hypoxanthine (B114508), highlighting the role of the purine salvage pathway in cellular response. nih.gov

The table below illustrates the differential sensitivity and metabolite formation in a specific cell line:

| Cell Line | Treatment | Active Metabolite (TIMP) | Inactive Metabolite (6-TUA) | Observation |

| Jurkat (T-ALL) | 50 µM 6-MP for 6h | 12 µM | 0.8 µM | Demonstrates the branched kinetics of 6-MP metabolism. nih.govresearchgate.net |

Modulation of Specific Cellular Processes (e.g., Glucuronidation Pathways in Cell Lines)

Recent research has uncovered a previously unknown role for this compound in modulating cellular detoxification pathways, specifically glucuronidation. In vitro studies have shown that this compound is a potent inhibitor of UDP-glucose dehydrogenase (UDPGDH). rsc.org This enzyme is crucial for the synthesis of UDP-glucuronic acid (UDPGA), a key substrate for glucuronidation reactions in the liver, which are essential for detoxifying and eliminating various compounds, including bilirubin (B190676). rsc.org

An in vivo study using rat hepatocytes confirmed that this compound significantly suppresses the conjugation of bilirubin with UDPGA, leading to its accumulation. rsc.org This finding suggests that the formation of this compound during thiopurine therapy can interfere with normal detoxification processes.

Application in Enzyme Kinetics and Substrate Specificity Research

This compound and its precursors have been extensively used to study the kinetics and substrate specificity of enzymes involved in purine metabolism, particularly xanthine oxidase and uricase.

The enzymatic hydroxylation of 6-MP to this compound proceeds via the intermediate 6-thioxanthine. nih.gov Kinetic studies have shown that the conversion of 6-MP by xanthine oxidase is considerably slower than that of its analog, 2-mercaptopurine. nih.gov This difference in reaction rates provides insights into how the chemical nature and position of functional groups on the thiopurine substrate influence xanthine oxidase activity. nih.gov

Furthermore, this compound itself acts as a competitive inhibitor of uricase, the enzyme that breaks down uric acid in most mammals. cas.cz Although its inhibitory effect is less potent than that of other uric acid analogs like 8-azaxanthine (B11884) and 6-chlorouric acid, it is more pronounced than that of xanthine. cas.cz The study of these inhibitory kinetics helps to map the active site and understand the substrate-binding requirements of uricase.

The kinetic parameters for xanthine oxidase with different substrates and inhibitors further illuminate its function:

| Enzyme | Substrate | Inhibitor | Km (µM) | Ki (µM) |

| Xanthine Oxidase | Xanthine | AHMP | 2.65 ± 0.02 | 5.78 ± 0.48 |

| Xanthine Oxidase | 6-Mercaptopurine | AHMP | 6.01 ± 0.03 | 0.96 ± 0.01 |

| Xanthine Oxidase | Xanthine | APT | 2.65 ± 0.02 | 6.61 ± 0.28 |

| Xanthine Oxidase | 6-Mercaptopurine | APT | 6.01 ± 0.03 | 1.30 ± 0.09 |

Data from a study characterizing preferential xanthine oxidase inhibitors. nih.gov

Development of In Vitro Biomimetic Assays for Biochemical Investigations

This compound (6-TU) serves as a crucial molecule in the development of in vitro biomimetic assays designed to investigate complex biochemical pathways and enzyme kinetics. These assays are instrumental in understanding the metabolism of thiopurine drugs and their ultimate metabolic fate.

Another application of this compound in in vitro research is its use as a probe to investigate enzyme inhibition. Studies have shown that this compound is a potent inhibitor of UDP-glucose dehydrogenase (UDPGDH), an essential enzyme for the synthesis of UDP-glucuronic acid (UDPGA), which is critical for detoxification processes in the liver. rsc.org In one study, in vitro investigations revealed that this compound exhibited a 41-fold greater inhibition of UDPGDH compared to its precursor, 6-thiopurine. rsc.org When tested in rat hepatocytes, this compound significantly suppressed the conjugation of bilirubin with UDPGA, confirming its inhibitory effect in a biologically relevant model. rsc.org

In vitro assays have also been employed to assess the direct biological activity of this compound. For instance, a mixed lymphocyte proliferation assay was used to determine its immunosuppressive potency. nih.gov The results demonstrated that this compound was pharmacologically inert over a wide range of concentrations, reinforcing its status as an inactive metabolite of thiopurine drugs. nih.govwikipedia.org

The development of advanced analytical techniques has further enhanced the role of this compound in biochemical investigations. An Electrochemical-Surface Enhanced Raman Spectroscopy (EC-SERS) based assay has been developed for the quantitative detection of this compound, highlighting its potential as a biomarker for monitoring the metabolism of 6-mercaptopurine. acs.org

Differential Biochemical Fate in Mammalian Tissue Models (e.g., Intestinal Mucosa vs. Bone Marrow)

The metabolic fate of thiopurines, and consequently the formation of this compound, varies significantly between different mammalian tissues. This differential metabolism is a key determinant of both the therapeutic efficacy and the tissue-specific toxicity of thiopurine drugs. The intestinal mucosa and bone marrow provide a stark example of this phenomenon. aacrjournals.orgaacrjournals.org

Research using rabbit models to study the metabolism of 6-thioguanine (6-TG), a compound structurally related to 6-MP and also metabolized to this compound, revealed a profound difference in its fate between these two tissues. The intestinal mucosa was found to contain a sixteen-fold higher concentration of this compound per gram of tissue compared to the bone marrow following the administration of 6-TG. aacrjournals.orgaacrjournals.org This disparity is directly linked to the differential activity of key enzymes in the metabolic pathways.

The primary reason for the high level of this compound in the intestinal mucosa is the marked activity of xanthine oxidase (XO) in this tissue. aacrjournals.orgaacrjournals.orgoaepublish.com XO is a crucial enzyme in the catabolism of thiopurines, converting them into the inactive metabolite this compound. oaepublish.commdpi.com This rapid and extensive conversion in the intestinal mucosa and liver is responsible for the significant first-pass metabolism of orally administered thiopurines like azathioprine (B366305) and 6-mercaptopurine. oaepublish.comnih.gov In contrast, extracts of bone marrow show no measurable ability to form this compound, indicating a lack of significant XO activity. aacrjournals.orgaacrjournals.org

This differential metabolic capability has significant functional consequences. The high activity of XO in the intestinal mucosa provides a protective mechanism, rapidly converting the active thiopurine to the inactive this compound. aacrjournals.orgaacrjournals.org This contributes to the relative resistance of the intestinal mucosa to the toxic effects of these drugs. aacrjournals.orgaacrjournals.org Conversely, the bone marrow's inability to catabolize thiopurines to this compound, coupled with its high activity of thioguanine nucleotide pyrophosphorylase (an enzyme in the anabolic pathway), leads to a higher accumulation of active, cytotoxic thioguanine nucleotides. aacrjournals.orgaacrjournals.org This makes the bone marrow extremely sensitive to the effects of thiopurines, which is the basis for both their therapeutic effect in leukemia and their potential for myelosuppression. aacrjournals.orgaacrjournals.org

Studies in mice have further corroborated these findings. After oral administration of azathioprine, high concentrations of thiouric acid were detected in the intestinal mucosa and liver, providing clear evidence for a first-pass metabolism in these organs that limits the systemic bioavailability of the active drug. nih.gov

The following table summarizes the key biochemical differences between the intestinal mucosa and bone marrow that lead to the differential fate of thiopurines and the formation of this compound.

Table 1: Comparative Biochemical Fate of Thiopurines in Intestinal Mucosa vs. Bone Marrow

| Feature | Intestinal Mucosa | Bone Marrow | Reference |

|---|---|---|---|

| This compound Level | 16-fold higher | Significantly lower | aacrjournals.orgaacrjournals.org |

| Xanthine Oxidase (XO) Activity | High / Active | Not measurable / Inactive | aacrjournals.orgaacrjournals.org |

| Primary Metabolic Pathway | Catabolism to this compound | Anabolism to active thioguanine nucleotides | aacrjournals.orgaacrjournals.org |

| Sensitivity to Thiopurines | Relatively resistant | Extremely sensitive | aacrjournals.orgaacrjournals.org |

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | 6-TU |

| 6-Mercaptopurine | 6-MP |

| 6-Thioguanine | 6-TG |

| 6-Thioxanthine | 6-TX |

| Azathioprine | AZA |

| Aldehyde Oxidase | AO |

| Xanthine Oxidase | XO |

| Xanthine Dehydrogenase | XDH |

| UDP-glucose dehydrogenase | UDPGDH |

| UDP-glucuronic acid | UDPGA |

| Nicotinamide adenine (B156593) dinucleotide | NAD+ |

| Thiopurine methyltransferase | TPMT |

Computational and Theoretical Investigations of 6 Thiouric Acid

Molecular Docking and Simulation Studies of Enzyme Interactions

Molecular docking and dynamics simulations are instrumental in understanding how 6-thiouric acid and its precursors interact with biological macromolecules. These studies primarily focus on the enzymes responsible for its formation, such as Xanthine (B1682287) Oxidase (XO), and on transporters that may interact with it.

Molecular docking studies have been employed to predict the binding affinity of this compound and related compounds to various proteins. While direct docking studies on this compound with its forming enzyme, xanthine oxidase (XO), are not extensively detailed in the literature, significant insights can be drawn from studies on its precursors and on purine (B94841) transporters.

The active site of XO, where 6-mercaptopurine (B1684380) is oxidized to this compound, has been characterized through docking studies with inhibitors like quercetin (B1663063). These studies identify key amino acid residues that form the binding pocket, including Glu 802, Ser 876, Phe 914, Phe 1009, and Thr 1010. researchgate.net

More direct analysis comes from studies on purine transporters. Comparative binding studies on fungal (UapA, Xut1) and bacterial (YgfO) transporters reveal specific recognition patterns for purine analogues. nih.govajol.info Notably, the affinity for this compound varies significantly among these transporters, highlighting the specific nature of the interactions. For instance, excess this compound was found to significantly inhibit xanthine uptake by the C. albicans transporter Xut1, but not its fungal homologue UapA or the bacterial transporter YgfO. nih.govajol.info This suggests a higher binding affinity of this compound for the Xut1 binding site. In contrast, the bacterial transporter YgfO does not appear to recognize this compound at all. nih.govajol.info

| Transporter | Source Organism | Interaction with this compound | Reference |

| Xut1 | Candida albicans | Significant inhibition of xanthine uptake | nih.govajol.info |

| UapA | Aspergillus nidulans | No significant inhibition observed | nih.govajol.info |

| YgfO | Escherichia coli | Not recognized as a substrate/inhibitor | nih.govajol.info |

This table summarizes the observed interactions of this compound with different purine transporters.

Conformational analysis through molecular dynamics (MD) simulations provides insights into the dynamic changes that occur when a ligand binds to an enzyme. While direct MD simulations of this compound bound to an enzyme are scarce, studies on its precursors and related thiopurines offer valuable information on the conformational events in the active site.

Crystal structures of murine Thiopurine S-methyltransferase (TPMT), an enzyme that metabolizes thiopurines, in complex with 6-mercaptopurine (a precursor to this compound) reveal that an active site loop becomes ordered upon substrate binding. nih.gov This induced-fit mechanism, where the enzyme changes conformation to better accommodate the substrate, is a common feature in enzyme-ligand interactions. purdue.edu The study also showed that 6-mercaptopurine could bind in two different, overlapping orientations within the active site, indicating conformational flexibility of the ligand itself. nih.gov

Binding Affinity Predictions and Active Site Analysis

Quantum-Chemical Calculations of Reaction Mechanisms

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), have been pivotal in mapping the reaction mechanism for the oxidation of 6-mercaptopurine to this compound by xanthine oxidase. nih.govslideshare.netresearchgate.net These studies predict transition state structures and probe the mechanistic routes by relating electronic structure to reactivity. slideshare.netresearchgate.net

The proposed mechanism consists of five primary stages:

Reac: Infinitely separated reactants (6-mercaptopurine and the enzyme active site).

Prerec: A pre-association interaction complex.

TS1: The first transition state, which involves the abstraction of a proton.

INT: A stable intermediate species.

TS2: The second transition state, corresponding to a hydride transfer step.

Product: The final product, this compound, is released from the active site. nih.govresearchgate.netresearchgate.net

DFT calculations have shown that the energy barrier for the 6-mercaptopurine bound active site is, on average, lower by 20 kcal/mol than that for the physiological substrate hypoxanthine (B114508), suggesting a more favorable reaction pathway. slideshare.netresearchgate.net

| Reaction Stage | Description | Key Event |

| Reactants | 6-Mercaptopurine and XO Active Site | - |

| Pre-association Complex | Initial non-covalent binding | Substrate entry |

| Transition State 1 (TS1) | First energy barrier | Proton abstraction by Glu1261 |

| Intermediate (INT) | Covalently bound substrate | Nucleophilic attack on substrate |

| Transition State 2 (TS2) | Second energy barrier | Hydride transfer to Mo center |

| Product | This compound released | Product dissociation |

This table outlines the key stages in the oxidative pathway from 6-mercaptopurine to this compound as determined by theoretical calculations. nih.govresearchgate.netresearchgate.net

The enzymatic oxidation leading to this compound involves a sophisticated coupled electron-proton transfer mechanism. nih.govslideshare.net Geometry optimization and Mullikan charge analysis have been used to prove that the oxidation follows a stepwise mechanism. nih.govresearchgate.net

The process is generalized to occur in two main steps:

Proton Abstraction: The reaction is initiated by the abstraction of a proton from a hydroxide (B78521) ligand coordinated to the molybdenum center of the enzyme's active site. nih.govresearchgate.net This proton is accepted by the amino acid residue Glu1261 (or Glu1226). nih.govscience.gov This step is coupled with a simultaneous nucleophilic attack of the resulting hydroxo group on the C2 carbon of the 6-mercaptopurine substrate. nih.govresearchgate.net

Hydride Transfer: This is followed by the transfer of a hydride ion (a proton with two electrons) from the substrate to the sulfido group of the molybdenum center. nih.gov The presence of a substantial negative charge on the transferring hydrogen atom, as revealed by ionicity data, strongly suggests that it is transferred as a hydride rather than a simple proton. slideshare.netresearchgate.net This step leads to the formation of the final product, this compound, which is then released. nih.govresearchgate.net

Energy Diagrams for Oxidative Pathways

Structure-Activity Relationship (SAR) Modeling for Biochemical Effects

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure influences its biological activity. For this compound and related purine analogues, SAR can be understood by comparing their interactions with specific proteins, such as purine transporters.

The recognition of purines by transporters like the fungal UapA and Xut1 systems is highly specific and depends on the pattern of hydrogen bond donors and acceptors on the purine ring. nih.govajol.info By comparing the binding of xanthine, uric acid, 2-thiouric acid, and this compound, the contribution of different functional groups to the binding affinity can be deduced.

The key findings from comparative recognition studies are:

Role of the C6 Substituent: The substitution of an oxo group (=O) at the C6 position (as in xanthine) with a thio group (=S) to form a 6-thio analogue significantly alters recognition by some transporters. The fact that this compound inhibits Xut1 while uric acid is a transportable substrate suggests that the thio group at position 6 is a critical determinant for interaction with this specific transporter. nih.govajol.info

Role of the C2 and C8 Substituents: Similarly, substitutions at the C2 and C8 positions also drastically affect binding. UapA, for instance, recognizes uric acid (with oxo groups at C2, C6, and C8) with high affinity, primarily through hydrogen bonds with these three groups. ajol.info The inability of YgfO to recognize this compound at all, while having a high affinity for xanthine, points to a binding pocket that is highly sensitive to the nature of the substituents on the purine core. nih.govajol.info

These studies demonstrate that the presence and position of thio-groups on the purine ring are critical for determining the biochemical effect, in this case, binding to and inhibition of transporter proteins.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches for 6-Thiouric Acid and its Isotopically Labeled Forms

The development of innovative and efficient synthetic routes for this compound and its isotopically labeled analogues is a critical area for future research. While some methods exist, such as the reaction of 4-amino-5-nitro-6-chloropyrimidine with an alkali hydrosulfide (B80085) followed by formylation and heating in the presence of alkali, there is a need for more streamlined and higher-yielding processes. google.com Custom synthesis of related compounds like this compound Sodium Dihydrate is available, indicating a demand for these specialized molecules.

Future synthetic strategies could focus on:

Greener Chemistry: Employing more environmentally friendly reagents and solvents to reduce the environmental impact of synthesis.

Catalytic Methods: Exploring novel catalysts to improve reaction efficiency and selectivity, potentially lowering production costs.

Flow Chemistry: Utilizing continuous flow reactors for safer, more controlled, and scalable synthesis.

The synthesis of isotopically labeled this compound, for instance with deuterium, is particularly important for pharmacokinetic and metabolic studies. These labeled compounds act as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), enabling precise quantification of 6-TU in biological samples.

Advanced Analytical Techniques for Low-Level Detection in Experimental Systems

Accurate and sensitive detection of this compound in biological matrices is paramount for understanding its pharmacokinetics and potential biological roles. High-performance liquid chromatography (HPLC) coupled with UV detection has been a standard method for analyzing 6-TU and other thiopurines. nih.govtandfonline.com These methods have achieved detection limits in the nanomolar range in diluted urine. nih.govtandfonline.com

However, the future of 6-TU analysis lies in more advanced and sensitive techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the gold standard for its high specificity and sensitivity, allowing for the quantification of 6-TU and its precursors in complex biological samples like plasma and red blood cells. frontiersin.org

Electrochemical-Surface Enhanced Raman Spectroscopy (EC-SERS): This novel technique has shown great promise for the rapid and sensitive detection of 6-TU, even at micromolar concentrations in synthetic urine. acs.org Its potential for point-of-care monitoring is a significant advantage that warrants further exploration. acs.org

Multivariate Calibration Methods: Techniques like partial least squares (PLS-1) and principal component regression (PCR) combined with spectrophotometry offer a way to simultaneously determine 6-MP and its oxidative metabolites, including 6-TU, without prior separation. nih.govresearchgate.net

Future research will likely focus on refining these methods to achieve even lower detection limits, improve sample throughput, and adapt them for use in a wider range of experimental systems.

Deeper Elucidation of this compound's Role in Specific Cellular Pathways

While this compound is primarily considered an inactive metabolite of 6-mercaptopurine (B1684380), its precise influence on cellular pathways remains an area of active investigation. jabfm.orgnih.govresearchgate.net It is formed from 6-MP through oxidation by xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AOX). nih.govpharmascigroup.usnih.govjst.go.jpnih.gov The metabolic pathway can proceed through either 6-thioxanthine (B131520) or 8-hydroxy-6-mercaptopurine as an intermediate. nih.govnih.gov

Key questions for future research include:

Interaction with Transporters: Investigating whether 6-TU interacts with cellular influx or efflux transporters, which could affect its intracellular concentration and potential biological activity. pharmgkb.org

Enzyme Inhibition: While considered inactive, some research has explored its potential inhibitory effects. For instance, one study found that the oxidative metabolites of 6-thiopurine, specifically this compound, were responsible for the in vitro inhibition of UDP-glucose dehydrogenase (UDPGDH). rsc.org Further studies are needed to confirm and expand on these findings.

Reactive Oxygen Species (ROS) Production: The conversion of 6-MP to this compound can be a source of reactive oxygen species (ROS), which can have downstream effects on cellular signaling and may contribute to hepatotoxicity. researchgate.net A deeper understanding of this process is crucial.

Exploration of Undiscovered Biochemical Interactions in Non-Clinical Models

Non-clinical models, including cell lines and animal models, are invaluable for exploring the undiscovered biochemical interactions of this compound. These models allow for controlled experiments to dissect its metabolic pathways and potential off-target effects.

Future research in this area could involve:

In Vitro Enzyme Assays: Utilizing purified enzymes like xanthine oxidase and aldehyde oxidase to study the kinetics of 6-TU formation in detail and to screen for potential inhibitors or enhancers of this process. nih.govresearchgate.net

Animal Models: Employing animal models, particularly those with humanized liver enzymes, to better mimic human metabolism and to investigate the in vivo effects of 6-TU. jst.go.jp The transfer of 6-MP and its metabolites, including the potential for 6-TU formation, across the placenta has also been studied in ex vivo models. conicet.gov.ar

Integration of Multi-Omics Data for Systems-Level Understanding in Research

A systems-level understanding of this compound's role in biological systems requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.govnih.gov This approach can provide a more holistic view of the cellular response to thiopurine treatment and the specific contribution of 6-TU.

Future research directions include:

Pathway Analysis: Integrating multi-omics data to identify entire biological pathways that are significantly altered by the presence of 6-TU. researchgate.net

Biomarker Discovery: Combining different omics datasets to identify robust biomarkers that can predict patient response to thiopurine therapy, where 6-TU levels could be a key component. scispace.com

Predictive Modeling: Developing computational models that can simulate the metabolic fate of 6-MP and predict the levels of 6-TU and other metabolites under different conditions.

Development of New In Vitro and Ex Vivo Research Models Utilizing this compound

The development of novel in vitro and ex vivo research models is crucial for advancing our understanding of this compound. These models can bridge the gap between basic research and clinical applications.

Future research should focus on:

3D Cell Cultures and Organoids: Creating more physiologically relevant models, such as 3D spheroids and organoids derived from various tissues (e.g., liver, intestine), to study the metabolism and effects of 6-TU in a more tissue-like context.

Microfluidic "Lab-on-a-Chip" Systems: Developing microfluidic devices that can mimic human organs and allow for the real-time monitoring of 6-TU metabolism and its effects on cellular function.

Ex Vivo Tissue Models: Utilizing perfused organ systems, such as the dually perfused human placenta model, to study the transport and metabolism of 6-TU in a more intact biological system. conicet.gov.ar Studies on vascular mineralization have also utilized ex vivo models to investigate the effects of 6-MP metabolites. fu-berlin.de

By pursuing these future research directions, the scientific community can unlock a more comprehensive understanding of this compound, moving beyond its traditional classification as an inactive metabolite to potentially reveal new roles in pharmacology and toxicology.

Q & A

Q. What are the primary enzymatic pathways involved in the metabolism of 6-Thiouric acid (6-TU), and how do they influence therapeutic outcomes?

- Methodological Answer : 6-TU is a terminal metabolite of thiopurine drugs like 6-mercaptopurine (6-MP). Its formation involves xanthine oxidase (XO) and aldehyde oxidase (AO), which oxidize 6-MP intermediates (e.g., 6-thioxanthine) to 6-TU . Key enzymes like thiopurine methyltransferase (TPMT) divert 6-MP toward methylated metabolites (e.g., 6-MMP), reducing 6-TU production. Researchers should quantify enzyme activities (e.g., via HPLC or LC-MS) in liver cytosol or erythrocytes to assess metabolic flux .

Q. What analytical methods are recommended for detecting this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (LC-MS/MS) is standard. For example, plasma 6-TU can be extracted via ethyl acetate under alkaline conditions and quantified using reverse-phase C18 columns with UV detection at 340 nm . Isotope-labeled standards (e.g., [13C4]-6-TU) improve accuracy in pharmacokinetic studies .

Q. How does this compound contribute to thiopurine drug toxicity, and what mitigation strategies exist?

- Methodological Answer : Elevated 6-TU levels correlate with nephrotoxicity and hyperuricemia due to uric acid analog properties. Co-administration of xanthine oxidase inhibitors (e.g., allopurinol) reduces 6-TU formation but requires dose adjustments of 6-MP (25–30% reduction) to prevent toxicity from accumulated 6-thioguanine nucleotides (6-TGN) . Researchers should monitor 6-TU and 6-TGN levels in erythrocytes using tandem mass spectrometry .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways (e.g., AO vs. XO dominance) be resolved experimentally?

- Methodological Answer : In vitro studies using human liver cytosol with selective inhibitors (e.g., raloxifene for AO, febuxostat for XO) clarify enzyme contributions. For instance, AO primarily converts 6-MP to 6-thioxanthine, while XO drives 6-TU synthesis . In vivo, inter-individual variability in enzyme activity (e.g., XO polymorphisms) necessitates genotyping alongside metabolite profiling .

Q. What experimental design considerations are critical for quantifying this compound in pharmacokinetic studies with high inter-patient variability?

- Methodological Answer :